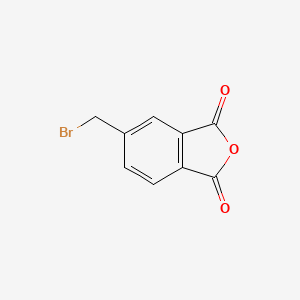

5-(Bromomethyl)isobenzofuran-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5BrO3 |

|---|---|

Molecular Weight |

241.04 g/mol |

IUPAC Name |

5-(bromomethyl)-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C9H5BrO3/c10-4-5-1-2-6-7(3-5)9(12)13-8(6)11/h1-3H,4H2 |

InChI Key |

XJMYGXKYBXTVJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C(=O)OC2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromomethyl Isobenzofuran 1,3 Dione and Its Analogues

Strategies for the Construction of the Isobenzofuran-1,3-dione Core Structure

The isobenzofuran-1,3-dione framework, commonly known as the phthalic anhydride (B1165640) system, is a cornerstone for many chemical syntheses. Its construction can be achieved through several fundamental reaction classes, including cycloadditions, oxidations, and ring-closing reactions.

Cycloaddition Reactions in Phthalic Anhydride Synthesis

The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides an elegant route to the core structure of phthalic anhydride, often starting from biomass-derived precursors. This approach builds the six-membered ring that is fused to the furan-dione component.

A prominent example involves the reaction of furan (B31954) with maleic anhydride. rsc.org In this process, furan acts as the conjugated diene and maleic anhydride serves as the dienophile. The cycloaddition proceeds readily under solvent-free conditions at room temperature to yield an oxanorbornene dicarboxylic anhydride adduct, specifically exo-4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dione. rsc.org This intermediate can then be subjected to a dehydration reaction to aromatize the newly formed six-membered ring, yielding phthalic anhydride. rsc.orggoogle.com

The key steps are:

Diels-Alder Cycloaddition: Furan reacts with maleic anhydride to form the bicyclic adduct.

Dehydration/Aromatization: The adduct is treated with a dehydrating agent, such as a mixture of methanesulfonic acid and acetic anhydride, to eliminate water and form the aromatic phthalic anhydride ring system. google.com

This strategy is particularly valuable for creating substituted analogues by using appropriately substituted furans or dienophiles.

Table 1: Diels-Alder Approach to Phthalic Anhydride

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Intermediate Product | Final Product | Yield (Adduct) | Reference |

|---|

Oxidative Approaches to Substituted Isobenzofuran-1,3-diones

Oxidation of appropriately substituted aromatic precursors is the most established and industrially significant method for producing phthalic anhydride and its derivatives.

The primary industrial method involves the vapor-phase catalytic oxidation of o-xylene (B151617). wikipedia.org In this process, a mixture of o-xylene and air is passed over a vanadium pentoxide (V₂O₅) catalyst, often promoted with titanium dioxide (TiO₂), at high temperatures (typically 320–400°C). wikipedia.orgprepchem.com The reaction oxidizes both methyl groups and induces cyclization to form the anhydride ring.

C₈H₁₀ + 3 O₂ → C₈H₄O₃ + 3 H₂O

A similar, older method uses naphthalene as the starting material, where one of the aromatic rings is oxidatively cleaved to form the anhydride. prepchem.com For laboratory-scale synthesis of specifically substituted isobenzofuran-1,3-diones, milder oxidative methods can be employed. One such method is the oxidation of indane derivatives using a mixture of molecular oxygen and hydrogen peroxide in subcritical water, which provides a direct, one-step route to the desired products. researchgate.net

Ring-Closing Reactions for Benzo-Fused Anhydrides

Ring-closing reactions, particularly the dehydration of dicarboxylic acids, offer a direct and fundamental method for forming the anhydride ring. Substituted phthalic acids can be cyclized to form the corresponding phthalic anhydrides.

This transformation is typically achieved by simple thermal dehydration. protocols.io Heating a substituted phthalic acid above its melting point (generally >180-200°C) results in the intramolecular elimination of a water molecule to form the stable five-membered anhydride ring. wikipedia.org The process is often accompanied by sublimation, which can be used as a purification method. youtube.comyoutube.com

For milder conditions, the dehydration can be performed chemically. This involves heating the dicarboxylic acid in an inert solvent, often with azeotropic removal of water, in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid, or using a chemical dehydrating agent. google.com

Table 2: Ring-Closing Dehydration of Phthalic Acid

| Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Phthalic Acid | Heat (>200°C) | Phthalic Anhydride | wikipedia.orgprotocols.io |

Regioselective Introduction of the Bromomethyl Moiety

Once the substituted isobenzofuran-1,3-dione core is synthesized (e.g., 5-methylisobenzofuran-1,3-dione), the final step is the introduction of the bromine atom onto the methyl group. This requires methods that are selective for the benzylic position to avoid unwanted reactions on the aromatic ring.

Direct Bromination of Alkyl-Substituted Precursors

The most common and effective method for the selective bromination of a benzylic methyl group is free-radical bromination using N-Bromosuccinimide (NBS). chadsprep.com This reaction, known as the Wohl-Ziegler reaction, is typically initiated by light (hν) or a radical initiator like benzoyl peroxide (BPO) or AIBN. manac-inc.co.jp

The precursor, 5-methylisobenzofuran-1,3-dione, is dissolved in a non-polar solvent such as carbon tetrachloride (CCl₄). NBS is added along with a catalytic amount of initiator. The reaction proceeds via a free-radical chain mechanism:

Initiation: The initiator generates a small number of bromine radicals from NBS.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the 5-(bromomethyl)isobenzofuran-1,3-dione product and a new bromine radical. chemistrysteps.com

The use of NBS is crucial as it maintains a very low concentration of Br₂ and HBr in the reaction mixture, which suppresses the competing electrophilic aromatic bromination on the electron-deficient aromatic ring. chadsprep.commanac-inc.co.jp

Functional Group Interconversions Leading to the Bromomethyl Group

A common precursor for this method is 5-(hydroxymethyl)isobenzofuran-1,3-dione. The hydroxyl group of the benzylic alcohol can be converted to a bromide using standard reagents. Common methods include:

Reaction with Phosphorus Tribromide (PBr₃): This reagent effectively converts primary and secondary alcohols to the corresponding alkyl bromides.

Reaction with Hydrogen Bromide (HBr): Treatment with a concentrated solution of HBr can also achieve the substitution of the hydroxyl group.

These functional group interconversions provide a reliable pathway to the target molecule, leveraging the well-established reactivity of benzylic alcohols.

Electrochemical Bromofunctionalization Methodologies

Electrochemical synthesis has emerged as a powerful and sustainable alternative to conventional chemical methods for bromination, offering high efficiency and control. mdpi.com This approach utilizes electrons as "traceless" redox reagents, which eliminates the need for hazardous chemical oxidants and reduces waste. mdpi.com The core principle of electrochemical bromofunctionalization is the anodic oxidation of stable and readily available bromide salts (such as NaBr, KBr, or MgBr₂) to generate reactive bromine species in situ. mdpi.comencyclopedia.pub This electro-generation allows for controlled conditions, enhancing safety and simplifying the synthetic process. mdpi.com

The mechanism often involves the direct oxidation of bromide anions at the anode to form bromine. mdpi.comencyclopedia.pub In some systems, particularly with high bromide concentrations, the generated bromine can equilibrate to form the tribromide anion (Br₃⁻), which can also act as a brominating agent. mdpi.comnih.gov The reaction can proceed through a radical pathway, especially when control experiments suggest the formation of a halogen radical. mdpi.comencyclopedia.pub For the synthesis of compounds like this compound, the key step would be the side-chain bromination of the corresponding methyl-substituted precursor. Two-phase electrolysis, using an aqueous solution of sodium bromide and an organic solvent containing the substrate, has proven effective for the α-bromination of alkyl aromatic compounds. cecri.res.in

The efficiency and outcome of electrochemical bromination are highly dependent on several parameters. The choice of electrode material (e.g., platinum, graphite, glassy carbon), the type of electrochemical cell (divided or undivided), and the applied current or potential are critical. mdpi.comnih.govacs.org For instance, in a process for preparing α-bromomethyl ketones, an undivided cell with platinum electrodes was used under constant current. researchgate.net The supporting electrolyte and the solvent system also play a crucial role. mdpi.com The use of magnesium bromide (MgBr₂) can serve a dual function as both the halogen source and the supporting electrolyte. mdpi.comencyclopedia.pub The development of paired electrolysis, where simultaneous desired reactions occur at both the anode and cathode, can increase the current efficiency to over 100%, further enhancing the sustainability of the process. nih.govnih.gov

Table 1: Parameters in Electrochemical Bromination

| Parameter | Role and Examples | Key Findings | Citations |

|---|---|---|---|

| Bromide Source | Serves as the precursor for reactive bromine species (e.g., NaBr, KBr, MgBr₂, Bu₄NBr). | Readily available, stable, and safer than molecular bromine. Dual role as electrolyte is possible. mdpi.comencyclopedia.pub | mdpi.comencyclopedia.pub |

| Electrodes | Site of redox reactions (e.g., Anode: Platinum, Graphite; Cathode: Platinum). | Material choice influences reaction efficiency and can prevent side reactions. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Cell Type | Undivided or divided cells. | Undivided cells offer simpler setup; divided cells can prevent unwanted reactions of intermediates at the opposite electrode. mdpi.comnih.gov | mdpi.comnih.gov |

| Solvent | Medium for the reaction (e.g., Acetonitrile (B52724), Ethanol, DMF, or biphasic systems). | Solvent choice is critical for substrate solubility and can affect reaction pathways. mdpi.comacs.org | mdpi.comacs.org |

| Electrolysis Mode | Constant Current (Galvanostatic) or Constant Potential (Potentiostatic). | Constant current is often simpler for scale-up, while constant potential allows for greater selectivity. mdpi.comnih.gov | mdpi.comnih.gov |

Optimization of Reaction Parameters and Catalytic Systems in Synthesis

Investigation of Solvent Effects and Reaction Kinetics

The choice of solvent is a critical parameter in the synthesis of this compound, as it can profoundly influence reaction rates, selectivity, and equilibrium positions. wikipedia.org Solvents affect reactivity through the differential solvation of starting materials and the transition state. wikipedia.org If the transition state is stabilized by the solvent to a greater extent than the reactants, the reaction rate is accelerated. wikipedia.org In bromination reactions, solvent polarity can dictate the reaction pathway. For instance, an increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex from neutral reactants. wikipedia.org

Kinetic studies of bromination in various solvents like methanol, acetic acid, and formic acid have shown that specific electrophilic solvation of the incipient bromide anion via hydrogen bonding can influence the rate-determining step. osti.gov The solvent can also affect the regioselectivity of bromination. For example, in the bromination of substituted phenols, the choice of solvent can alter the ratio of ortho- to para-substituted products. youtube.com In the context of benzylic bromination, which is required for the synthesis of this compound, apolar solvents are often preferred to suppress competing electrophilic aromatic substitution (ring bromination). researchgate.net However, the solubility of reagents can limit the choice, and sometimes solvent mixtures are employed to achieve a balance. nih.gov

The reaction kinetics are not only influenced by the solvent but also by the concentration of the reactants and any catalysts present. In electrochemical bromination, for example, the reaction rate is often limited by the rate of bromine generation at the anode, which is a function of the applied potential and bromide concentration. nih.gov

Application of Catalysts in Bromination and Cyclization Processes

Catalysts play a pivotal role in achieving high selectivity and efficiency in the synthesis of this compound. For the key benzylic bromination step, the Wohl-Ziegler reaction, which typically uses N-Bromosuccinimide (NBS), is often initiated by radical initiators. scientificupdate.comchemistrysteps.com However, to enhance selectivity and achieve milder reaction conditions, Lewis acid catalysis has been explored. nih.gov

Zirconium(IV) chloride (ZrCl₄) has been identified as a highly effective catalyst for benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. scientificupdate.comnih.gov This catalytic system promotes the reaction via a radical generation pathway while suppressing the competing aromatic ring bromination that can occur with Brønsted acids. nih.gov Other metal halides have also been shown to catalyze benzylic bromination selectively. nih.gov The catalyst's role is to facilitate the generation of bromine radicals, which then abstract a benzylic hydrogen to form a resonance-stabilized benzylic radical, the key intermediate for the formation of the bromomethyl group. chemistrysteps.comnih.gov

For the cyclization step to form the isobenzofuranone ring from a suitable precursor like an o-alkylbenzoic acid, different catalytic systems can be employed. One efficient method involves the use of sodium bromate (NaBrO₃) in the presence of sodium bisulfite (NaHSO₃) in a two-phase system, which converts o-alkylbenzoic acids directly into the corresponding phthalides. nih.gov In electrochemical approaches, transition metal catalysts can be used to synthesize heterocyclic compounds, including isobenzofuranones. researchgate.net For instance, a manganese catalytic system has been used in the electrochemical synthesis of phenanthridine-based diarylphosphine oxides. beilstein-journals.org

Microwave-Assisted and Ultrasonic-Assisted Synthetic Approaches

To accelerate reaction rates and improve yields, alternative energy sources like microwave irradiation and ultrasound have been successfully applied to organic synthesis, including bromination reactions.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes by enabling rapid and uniform heating of the entire reaction mixture. This technique has been employed for various reactions, including the synthesis of quinoline derivatives and α-aryl malonates, often resulting in higher yields compared to conventional heating. rsc.orgresearchgate.net In the context of synthesizing brominated heterocyclic compounds, microwave-accelerated condensation reactions have been used to prepare regioisomerically pure bromo-substituted rhodamine derivatives. nih.gov This approach allows for convenient optimization of reaction conditions and can lead to cleaner reactions with fewer byproducts. nih.gov

Ultrasonic-Assisted Synthesis: Sonication, or the application of ultrasound, promotes chemical reactions through a phenomenon known as acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. rasayanjournal.co.in This process generates localized hot spots with extremely high temperatures and pressures, leading to significant rate accelerations. rasayanjournal.co.in Ultrasound has been successfully used for the C-H bond cleavage and C-Br bond formation in the bromination of indazoles, with reactions completed in as little as 30 minutes under mild conditions. rsc.orgrsc.org This method can exhibit different chemoselectivity compared to microwave or conventional methods; for instance, ultrasound-assisted bromination of alkylaryls with NBS in water can favor ring substitution, whereas microwave irradiation may lead to a mix of side-chain and ring bromination. researchgate.net

Table 2: Comparison of Conventional and Alternative Synthesis Methods

| Method | Principle | Advantages | Typical Reaction Time | Citations |

|---|---|---|---|---|

| Conventional Heating | Thermal energy transfer via conduction and convection. | Well-established and widely used. | Hours to days | rsc.org |

| Microwave-Assisted | Direct heating of polar molecules via dielectric loss. | Rapid, uniform heating; significantly reduced reaction times; often higher yields. | Minutes | rsc.orgnih.gov |

| Ultrasonic-Assisted | Acoustic cavitation creates localized high-energy zones. | Rate acceleration at ambient bulk temperature; can alter reaction pathways and selectivity. | Minutes to hours | rasayanjournal.co.inrsc.orgrsc.orgresearchgate.net |

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. wordpress.com For the synthesis of this compound, several strategies can be employed to create more sustainable routes.

A primary focus is the replacement of hazardous reagents. Traditional bromination often uses molecular bromine (Br₂), a toxic and corrosive liquid. nih.govwordpress.com Greener alternatives involve using solid, safer brominating agents like N-bromosuccinimide (NBS) or generating bromine in situ from more benign sources. wordpress.comacs.org An example of an in situ generation method is the use of sodium bromide (NaBr) with an oxidant like sodium perborate or hydrogen peroxide. acs.orggctlc.org Electrochemical methods, as discussed previously, represent a key sustainable route by generating bromine from bromide salts using only electricity, thus avoiding chemical oxidants altogether. mdpi.comacsgcipr.org

Solvent selection is another critical aspect of green synthesis. The ideal is to minimize or eliminate the use of volatile and toxic organic solvents. acsgcipr.org This can be achieved by running reactions in greener solvents like water or ethanol, or under solvent-free conditions. researchgate.networdpress.com

Evaluating the "greenness" of a reaction can be quantified using metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). acs.org Atom economy measures the efficiency of a reaction in converting reactant atoms to product atoms, while the E-Factor quantifies the amount of waste generated per unit of product. acs.org By applying these metrics, different synthetic pathways can be compared to identify the most sustainable option. acs.orggctlc.org The continuous development of catalytic systems, flow chemistry processes, and the use of renewable energy sources further contribute to the creation of safer, more efficient, and environmentally responsible syntheses. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Studies of 5 Bromomethyl Isobenzofuran 1,3 Dione

Reactivity Profiles of the Bromomethyl Group

The bromomethyl group attached to the aromatic ring behaves as a typical benzylic halide. Its reactivity is enhanced due to the proximity of the benzene (B151609) ring, which can stabilize transition states and intermediates through resonance. This group primarily undergoes nucleophilic substitution, elimination, and radical reactions.

The carbon-bromine bond in the bromomethyl group is highly susceptible to attack by nucleophiles. As a primary benzylic bromide, it can react through both SN1 and SN2 mechanisms, with the specific pathway being influenced by the nucleophile, solvent, and temperature.

SN2 Pathway : This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom, displacing the bromide ion. Given the primary nature of the carbon, SN2 reactions are generally efficient.

SN1 Pathway : This pathway becomes competitive under conditions that favor the formation of a carbocation, such as with weak nucleophiles in polar protic solvents. The loss of the bromide leaving group results in a benzylic carbocation, which is significantly stabilized by resonance with the adjacent aromatic ring. This intermediate is then captured by the nucleophile.

A notable application of this reactivity is the synthesis of biazides from benzylic bromides, which can be generated in situ and used in subsequent "click" reactions without isolation. nih.gov This one-pot process combines the nucleophilic substitution of the bromide with sodium azide, followed by a copper-catalyzed cycloaddition. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions This table presents plausible reactions based on established principles of benzylic halide reactivity. | Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Name | Probable Pathway | | :--- | :--- | :--- | :--- | :--- | | Hydroxide (OH⁻) | Sodium Hydroxide | 5-(Hydroxymethyl)isobenzofuran-1,3-dione | SN2 | | Azide (N₃⁻) | Sodium Azide | 5-(Azidomethyl)isobenzofuran-1,3-dione | SN2 | | Cyanide (CN⁻) | Potassium Cyanide | 5-(Cyanomethyl)isobenzofuran-1,3-dione | SN2 | | Alkoxide (RO⁻) | Sodium Ethoxide | 5-(Ethoxymethyl)isobenzofuran-1,3-dione | SN2 | | Water (H₂O) | Water (solvolysis) | 5-(Hydroxymethyl)isobenzofuran-1,3-dione | SN1 |

Elimination reactions (E1 and E2) typically require a hydrogen atom on a carbon adjacent (at the β-position) to the carbon bearing the leaving group. scribd.com In the case of 5-(Bromomethyl)isobenzofuran-1,3-dione, the bromomethyl group is attached to the aromatic ring, which lacks β-hydrogens. Therefore, direct elimination to form an exocyclic double bond on the isobenzofuranone core is not structurally feasible.

However, if the molecule is first modified through a reaction at the bromomethyl position to introduce a β-hydrogen, subsequent elimination becomes possible. For example, if the bromide is substituted by a triphenylphosphine (B44618) group to form a phosphonium (B103445) salt, a subsequent Wittig reaction could be performed.

Theoretically, for a derivative like 5-(1-bromoethyl)isobenzofuran-1,3-dione, elimination would be possible. The reaction could proceed via two main mechanisms: lumenlearning.commasterorganicchemistry.com

E2 Mechanism : A strong, bulky base would favor a concerted E2 reaction, where the base abstracts a proton and the bromide ion leaves simultaneously. libretexts.org

E1 Mechanism : In the presence of a weak base and a polar protic solvent, an E1 mechanism could occur, proceeding through the formation of a secondary benzylic carbocation intermediate. lumenlearning.comlibretexts.org Heat is often used to favor elimination over substitution in such cases. masterorganicchemistry.com According to Zaitsev's rule, the major product would be the more substituted, and therefore more stable, alkene. libretexts.org

The carbon-bromine bond can undergo homolytic cleavage when exposed to radical initiators (e.g., AIBN) or UV light, generating a stabilized benzylic radical. This radical can participate in various propagation steps, such as polymerization or reaction with other radical species.

Reductive transformations aim to replace the bromine atom with a hydrogen atom, effectively converting the bromomethyl group into a methyl group. This is a common strategy in multi-step synthesis to remove a reactive handle after it has served its purpose.

Table 2: Common Reductive Methods for Benzylic Bromides This table lists general methods applicable to the C-Br bond in the title compound.

| Reagent System | Reaction Type | Product Name |

|---|---|---|

| Tributyltin hydride (Bu₃SnH), AIBN | Radical-mediated reduction | 5-Methylisobenzofuran-1,3-dione |

| H₂, Palladium on Carbon (Pd/C) | Catalytic hydrogenation | 5-Methylisobenzofuran-1,3-dione |

Reactivity Characteristics of the Isobenzofuran-1,3-dione Anhydride (B1165640) Moiety

The cyclic anhydride portion of the molecule is a powerful electrophile, susceptible to attack by a wide range of nucleophiles. These reactions typically involve nucleophilic acyl substitution, leading to the opening of the anhydride ring.

The primary reaction of the anhydride moiety is ring-opening via nucleophilic acyl substitution. rsc.org A nucleophile attacks one of the carbonyl carbons, breaking the acyl-oxygen bond and opening the five-membered ring. This initially forms a carboxylate and a new functional group (e.g., an ester or amide) at the ortho position. Subsequent acidification protonates the carboxylate to yield a 2-carboxybenzoyl derivative.

With Alcohols (Alcoholysis) : Reaction with an alcohol yields a monoester derivative.

With Amines (Aminolysis) : Primary or secondary amines react to form an amide. With primary amines, heating the intermediate amic acid can induce a second dehydration step to form a cyclic imide (a phthalimide (B116566) derivative).

With Water (Hydrolysis) : Reaction with water opens the ring to form the corresponding dicarboxylic acid, 4-(bromomethyl)phthalic acid.

Research has shown that reactions of similar structures with amines can proceed through a bimolecular nucleophilic substitution to afford 3-substituted isobenzofuran-1(3H)-one derivatives. imjst.org

Table 3: Nucleophilic Acyl Substitution of the Anhydride Ring

| Nucleophile | Reagent | Intermediate Product | Final Product (if applicable) |

|---|---|---|---|

| Methanol | CH₃OH | 2-(Methoxycarbonyl)-4-(bromomethyl)benzoic acid | - |

| Ammonia | NH₃ | 2-Carbamoyl-4-(bromomethyl)benzoic acid | 5-(Bromomethyl)isoindoline-1,3-dione (via heating) |

| Aniline | C₆H₅NH₂ | 4-(Bromomethyl)-2-(phenylcarbamoyl)benzoic acid | 5-(Bromomethyl)-2-phenylisoindoline-1,3-dione (via heating) |

The bifunctional nature of this compound makes it an ideal substrate for cascade reactions, where an initial ring-opening is followed by an intramolecular cyclization involving the bromomethyl group. mdpi.comelsevierpure.com This strategy allows for the efficient construction of more complex heterocyclic systems.

In a typical pathway, a nucleophile containing a second reactive site (a dinucleophile) attacks the anhydride. For instance, an amino alcohol could be used. The amine group would first open the anhydride ring to form an amic acid. The pendant alcohol could then act as an internal nucleophile, attacking the bromomethyl group in an intramolecular SN2 reaction to forge a new ring. The size of the newly formed ring depends on the length of the linker in the dinucleophile. Such ring-opening cyclization strategies are powerful tools in synthetic chemistry. elsevierpure.comnih.gov

Pericyclic Reactions, including Diels-Alder Cycloadditions

Pericyclic reactions are a class of concerted chemical reactions that proceed through a cyclic transition state, involving a redistribution of bonding electrons. nih.govmdpi.comresearchgate.net The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of this reaction class, forming a six-membered ring from a conjugated diene and a dienophile. rsc.orgmasterorganicchemistry.com In the context of this compound, the aromatic ring fused to the anhydride moiety is generally not reactive as a diene. Instead, the double bond within the furan (B31954) ring of the isobenzofuran (B1246724) tautomer could potentially act as a diene. However, for isobenzofuran-1,3-dione (phthalic anhydride) derivatives, the reactivity is more commonly observed where the molecule acts as a dienophile, particularly in reactions with highly reactive dienes.

The Diels-Alder reaction is thermodynamically favorable due to the conversion of two weaker π-bonds into two new, stronger σ-bonds. nih.gov The reaction is typically favored when the dienophile possesses electron-withdrawing groups, and the diene has electron-donating groups. The anhydride functionality in this compound is strongly electron-withdrawing, which should, in principle, activate the aromatic system for cycloaddition reactions, although the aromaticity of the benzene ring presents a significant energy barrier.

A more plausible pericyclic reaction involving this compound is the hetero-Diels-Alder reaction, where the anhydride part itself acts as a heterodienophile. nih.govsemanticscholar.org For instance, reactions with suitable dienes could lead to the formation of complex bicyclic systems. Another possibility is the cycloaddition with benzyne (B1209423) or other highly reactive dienophiles, where the substituted benzene ring could function as the diene component.

Table 1: Hypothetical Diels-Alder Reactions of Isobenzofuran-1,3-dione Analogs

| Diene | Dienophile | Product Type | Conditions |

| Furan | Maleic Anhydride | Oxanorbornene derivative | Thermal |

| 2-Methylfuran | Maleic Anhydride | Substituted oxanorbornene | Thermal |

| Anthracene | Maleic Anhydride | 9,10-adduct | High Temperature |

This table illustrates general Diels-Alder reactions with related compounds, as specific data for this compound is not available.

Elucidation of Reaction Mechanisms and Transition States

The mechanisms of pericyclic reactions are characterized by a single, concerted step involving a cyclic transition state, with no ionic or free-radical intermediates. nih.govmdpi.com The stereochemistry of these reactions is governed by the conservation of orbital symmetry, a concept explained by Frontier Molecular Orbital (FMO) theory and the Woodward-Hoffmann rules. nih.govmasterorganicchemistry.com

Detailed Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations for this compound are not found in the surveyed literature. However, the mechanism for a potential Diels-Alder reaction would follow the general principles. The reaction proceeds through a "boat-like" transition state where the diene and dienophile approach each other in parallel planes. nih.gov

The reaction involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice-versa in inverse-electron-demand Diels-Alder reactions). libretexts.org For a reaction involving this compound as a dienophile, its electron-withdrawing anhydride groups would lower the energy of its LUMO, facilitating the reaction with a HOMO of a suitable diene. Computational chemistry could be employed to model the transition states and activation energies for such transformations, but specific computational studies on this molecule were not identified.

Studies on Regioselectivity and Stereoselectivity in Reaction Pathways

Regioselectivity and stereoselectivity are crucial aspects of the Diels-Alder reaction, making it a powerful tool in organic synthesis. rsc.org

Regioselectivity: When both the diene and dienophile are unsymmetrical, as is the case with this compound, the formation of more than one regioisomer is possible. masterorganicchemistry.comlibretexts.org The regiochemical outcome is primarily governed by electronic effects, specifically the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. youtube.com This is often predicted by examining the coefficients of the FMOs or by analyzing the resonance structures that indicate partial charges on the reacting atoms. For a 1-substituted diene reacting with a dienophile like a substituted phthalic anhydride, the "ortho" and "para" products are generally favored over the "meta" product. libretexts.orgmdpi.com In the case of this compound, the bromomethyl group is not strongly electron-donating or withdrawing through resonance, so its influence on regioselectivity might be secondary to the electronic nature of the diene.

Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. rsc.org The addition is syn with respect to both the diene and the dienophile. Furthermore, when a cyclic dienophile reacts with a diene, two diastereomeric products, the endo and exo adducts, can be formed. The endo product is often the kinetically favored product due to secondary orbital interactions between the substituent on the dienophile and the developing pi-system of the diene in the transition state. However, the exo product is typically the thermodynamically more stable isomer. For reactions involving maleic anhydride and furan, the stereochemical outcome can be influenced by reaction conditions. nih.govresearchgate.net

Table 2: Predicted Selectivity in a Hypothetical Diels-Alder Reaction

| Feature | Predicted Outcome for this compound | Rationale |

| Regioselectivity | "ortho" or "para" isomer favored | Based on general principles of FMO theory for substituted dienes and dienophiles. libretexts.orgmdpi.com |

| Stereoselectivity | endo product under kinetic control | Secondary orbital interactions stabilize the endo transition state. |

| Stereospecificity | Retention of reactant stereochemistry | Concerted, syn-addition mechanism. rsc.org |

This table is a theoretical prediction based on established principles, as specific experimental data for the title compound is not available in the searched literature.

Applications of 5 Bromomethyl Isobenzofuran 1,3 Dione in Advanced Organic Synthesis

As a Precursor for the Synthesis of Complex Organic Molecules

The inherent reactivity of 5-(Bromomethyl)isobenzofuran-1,3-dione makes it an ideal starting material for the synthesis of a diverse array of complex organic molecules. The electrophilic nature of the bromomethyl group and the anhydride (B1165640) ring system allows for sequential or simultaneous reactions to build molecular complexity efficiently.

The isobenzofuran-1,3-dione core, combined with the reactive bromomethyl side chain, provides a platform for the synthesis of various novel heterocyclic scaffolds. The bromomethyl group can act as a key electrophile, reacting with a wide range of nucleophiles to initiate cyclization or annulation reactions, leading to the formation of new ring systems. For instance, reactions with dinucleophilic reagents can lead to the construction of fused or spiro-heterocyclic systems. The anhydride itself can undergo ring-opening and subsequent cyclization with different reagents to form nitrogen-, oxygen-, or sulfur-containing heterocycles. This versatility allows for the generation of libraries of compounds with diverse heterocyclic cores, which are of significant interest in medicinal chemistry and materials science. For example, derivatives like 5-(5-methyl-benzofuran-3-ylmethyl)-3H-oxadiazole-2-thione have been synthesized and studied for their unique properties. The synthesis of such complex molecules often relies on the strategic use of functionalized precursors where the isobenzofuran-1,3-dione moiety is a key component.

This compound is a direct precursor to a variety of functionalized phthalides (also known as isobenzofuran-1(3H)-ones) and other isobenzofuran (B1246724) derivatives. Phthalides are a significant class of compounds found in many natural products and exhibit a wide range of biological activities. The synthesis of these derivatives can be achieved through selective manipulation of the functional groups on the parent molecule.

The anhydride moiety can be selectively reduced or can react with organometallic reagents to yield phthalides. The bromomethyl group offers a convenient handle for introducing further chemical diversity. For example, it can undergo nucleophilic substitution reactions to introduce various side chains or be used as an anchor to link the isobenzofuran core to other molecular fragments. The fundamental core structure of phthalide consists of a benzene (B151609) ring fused with a γ-lactone. The synthesis of 3-substituted isobenzofuran-1(3H)-ones, for instance, can be achieved through reactions involving the carbonyl group, demonstrating the versatility of the isobenzofuranone scaffold.

Below is a table summarizing synthetic approaches to isobenzofuran derivatives, which could be adapted from a precursor like this compound.

| Derivative Class | Synthetic Strategy | Potential Reactants with Precursor | Reference |

| 3-Substituted Phthalides | Nucleophilic addition to a carbonyl group followed by lactonization. | Organozinc reagents, Grignard reagents | |

| Fused Isobenzofurans | Diels-Alder reactions or other cycloadditions. | Dienes, Dienophiles | |

| N-Substituted Phthalimides | Ring-opening of anhydride with primary amines followed by cyclization. | Primary amines | |

| Ether-linked Derivatives | Nucleophilic substitution at the bromomethyl group. | Alcohols, Phenols | N/A |

The structural features of this compound allow for its strategic incorporation into larger, more complex molecular precursors. These precursors can then be elaborated into a wide range of chemical entities with potential applications in various fields. The isobenzofuranone and related scaffolds are prominent substructures in numerous pharmaceuticals, agrochemicals, and biologically active natural products. By using this compound as a starting point, chemists can access complex polyheterocyclic scaffolds such as isoindolobenzoxazinones through controlled, sequential reactions. The ability to build upon this core structure makes it a valuable tool in diversity-oriented synthesis, where the goal is to create a wide range of structurally diverse molecules for biological screening.

Utilization in the Development of New Synthetic Methodologies

Beyond its role as a precursor, the reactivity of this compound can be exploited in the development of novel and efficient synthetic methodologies.

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste. The dual reactivity of this compound makes it an excellent candidate for designing cascade sequences.

A hypothetical cascade reaction could be initiated by the reaction of a nucleophile with the bromomethyl group, which then triggers a subsequent intramolecular reaction involving the anhydride moiety. For example, reaction with an amino alcohol could lead to an initial substitution at the bromomethyl position, followed by an intramolecular ring-opening of the anhydride and subsequent cyclization to form a complex polycyclic system in one pot. The development of such processes can significantly streamline the synthesis of complex molecules.

| Cascade Reaction Attributes | Description |

| Efficiency | Multiple transformations in a single step reduce the number of purification steps and increase overall yield. |

| Complexity Generation | Rapidly builds molecular complexity from simple starting materials. |

| Atom Economy | Maximizes the incorporation of atoms from reactants into the final product. |

| Environmental Impact | Reduces solvent and reagent usage, leading to greener synthetic routes. |

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product, incorporating substantial parts of all reactant molecules. MCRs are highly valued for their ability to generate molecular diversity and complexity in a time- and resource-efficient manner.

This compound possesses functional groups that could be effectively utilized in the design of new MCRs. The anhydride can react with an amine and an isocyanide in a Ugi-type reaction, while the bromomethyl group could participate in a subsequent intramolecular cyclization or react with another component in the reaction mixture. This would allow for the rapid assembly of complex, drug-like molecules from simple and readily available building blocks. The exploration of this compound in MCRs could lead to the discovery of novel scaffolds that are otherwise difficult to access through traditional synthetic methods.

Template-Directed Synthesis Approaches

The unique bifunctional nature of this compound, possessing both a highly reactive cyclic anhydride and an electrophilic bromomethyl group, positions it as a compelling, albeit specialized, building block for template-directed synthesis. While specific documented instances of its use in this context are not prevalent in the literature, its structural characteristics allow for the rational design of synthetic strategies for complex macrocycles and interlocked molecular architectures. Template-directed synthesis leverages non-covalent interactions with a template molecule (e.g., a metal ion or a small organic molecule) to pre-organize precursor fragments, thereby facilitating high-yield formation of a desired product over other potential side-products.

The isobenzofuran-1,3-dione moiety can undergo nucleophilic attack by amines or alcohols, leading to ring-opening and the formation of amide or ester linkages, respectively. Concurrently, the bromomethyl group is a potent electrophile for nucleophiles such as thiols or amines. e-bookshelf.de The spatial separation and distinct reactivity of these two functional groups in this compound are key to its potential in templated reactions. A strategically chosen template can bind to and orient a difunctional nucleophilic precursor, positioning its reactive centers for a concerted or stepwise reaction with one or more molecules of this compound to form a macrocyclic structure that would be statistically unlikely to form in the absence of the template.

An illustrative theoretical application involves the use of a metal-coordination template. For instance, a metal ion could coordinate to a diamine or dithiol, holding the nucleophilic groups in a specific geometry. The subsequent reaction with two equivalents of this compound could then proceed in a highly controlled manner. One nucleophilic group of the template-bound precursor could react with the bromomethyl group of the first equivalent of the isobenzofuran derivative, while the second nucleophilic group reacts with the anhydride of the second equivalent. Intramolecular cyclization would then be facilitated by the proximity of the remaining reactive functionalities, enforced by the template.

The following interactive data table outlines potential components and outcomes in a hypothetical template-directed synthesis utilizing this compound.

| Template Type | Difunctional Nucleophile | Proposed Reaction Sequence | Target Macrostructure |

| Metal Cation (e.g., Ni²⁺) | 1,2-Ethanedithiol | 1. Coordination of dithiol to metal template. 2. Sequential S-alkylation with the bromomethyl group and ring-opening of the anhydride by the second thiol. | Thioether-containing macrocycle |

| Organic Template (e.g., a diamide) | 1,3-Diaminopropane | 1. Hydrogen bonding of the diamine to the template. 2. N-alkylation at the bromomethyl site and acylation at the anhydride. | Polyamide macrocycle |

| No Template (for comparison) | 1,4-Butanediamine | Random polymerization and formation of multiple oligomeric side products. | Low yield of desired macrocycle; primarily oligomers |

This theoretical framework highlights the potential for this compound to serve as a valuable component in the construction of intricate molecular topologies through template-directed synthesis. The distinct and well-understood reactivities of its functional groups provide a predictable basis for designing syntheses of novel supramolecular structures.

Computational and Theoretical Investigations of 5 Bromomethyl Isobenzofuran 1,3 Dione

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. These methods can model the distribution of electrons and predict a molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy and localization of these orbitals are key determinants of a molecule's behavior. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile or a base.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital governs the molecule's capacity to accept electrons, indicating its electrophilic or acidic nature. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. numberanalytics.com

In the context of isobenzofuran (B1246724) derivatives, DFT calculations are used to determine these FMO properties. For instance, studies on 1,3-diarylisobenzofurans have demonstrated that the HOMO-LUMO gap is a crucial factor in their stability and potential application as organic semiconductors. beilstein-journals.orgnih.gov For 5-(bromomethyl)isobenzofuran-1,3-dione, the electron-withdrawing nature of the anhydride (B1165640) group and the reactive bromomethyl group would significantly influence the energy and distribution of its frontier orbitals. FMO analysis helps predict how it would interact in reactions such as Diels-Alder cycloadditions, where isobenzofuran derivatives often participate. researchgate.netslideshare.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Phthalic Anhydride Derivative Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds, as specific data for this compound is not available.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -7.5 | Indicates the energy of the highest-energy electrons available for donation. |

| LUMO Energy | -2.1 | Represents the energy of the lowest-energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.4 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and analysis.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry. nih.gov Modern machine learning and deep learning approaches, often using message passing neural networks (MPNNs), have significantly improved the accuracy of these predictions, achieving mean absolute errors (MAEs) as low as 0.165 ppm for ¹H and 2.05 ppm for ¹³C shifts in some models. arxiv.orgst-andrews.ac.uk These predictions are crucial for assigning experimental spectra and verifying molecular structures. nih.gov For this compound, theoretical calculations would help assign the signals for the aromatic protons, the methylene (B1212753) protons of the bromomethyl group, and the various carbon atoms in the molecule.

Vibrational Modes: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy correspond to the normal modes of molecular vibration. libretexts.org For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. libretexts.org Quantum chemical calculations can predict these frequencies and their corresponding intensities. For this compound (C₉H₅BrO₃, N=18), one would expect 3(18) - 6 = 48 normal vibrational modes. These would include characteristic stretching frequencies for the C=O bonds of the anhydride, C-Br stretching, and various vibrations of the benzene (B151609) ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: This table contains representative frequency ranges for the functional groups present in the target molecule. Specific calculated values would require a dedicated computational study.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Anhydride C=O | Symmetric Stretch | 1800 - 1850 |

| Anhydride C=O | Asymmetric Stretch | 1740 - 1790 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| Alkyl C-Br | Stretch | 500 - 600 |

Computational chemistry can be used to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates. This allows for the calculation of key thermochemical and kinetic parameters.

Thermochemistry: By calculating the energies of reactants, products, and transition states, it is possible to determine the enthalpy (ΔH) and Gibbs free energy (ΔG) of a reaction. This indicates whether a reaction is thermodynamically favorable.

Kinetics: The energy barrier of the transition state determines the activation energy (Ea) of a reaction, which governs its rate. Studies on related compounds, such as the synthesis of isobenzofuran-1,3-diones from indane derivatives, rely on understanding these energy landscapes to optimize reaction conditions, even if not explicitly calculated. researchgate.net For this compound, such studies could predict the feasibility and rates of its nucleophilic substitution reactions at the bromomethyl group or addition reactions to the anhydride ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes and non-covalent interactions.

For a flexible molecule like this compound, the bromomethyl group can rotate. MD simulations can explore the conformational landscape, identifying the most stable rotamers and the energy barriers between them. nih.gov Furthermore, these simulations can model how the molecule interacts with solvents or other molecules, which is crucial for understanding its behavior in solution or in biological systems. Studies on other complex molecules have successfully used MD to understand protein-ligand binding and the structural changes that occur during interaction. nih.govnih.gov

Cheminformatics Approaches for Reaction Prediction and Optimization

Cheminformatics applies data-driven and computational methods to solve chemical problems. In recent years, machine learning and artificial intelligence have become powerful tools in this field.

For a compound like this compound, cheminformatics could be applied in several ways:

Reaction Prediction: By training models on vast databases of known chemical reactions, algorithms can predict the likely products of a reaction involving the target molecule.

Optimization of Synthesis: Machine learning models can help optimize reaction conditions (e.g., temperature, solvent, catalyst) to maximize product yield and minimize byproducts.

Property Prediction: Cheminformatics tools can predict various physicochemical properties, such as solubility, lipophilicity (LogP), and potential bioactivity, based on molecular structure alone. While specific applications to this compound are not documented, the methodologies are well-established for tasks like predicting NMR spectra and drug-carrier interactions for other complex organic molecules. arxiv.orgmdpi.com

Advanced Analytical Methodologies in the Research of 5 Bromomethyl Isobenzofuran 1,3 Dione

Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates

Spectroscopic methods are indispensable for the detailed structural analysis of 5-(Bromomethyl)isobenzofuran-1,3-dione and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provide complementary information to build a complete picture of the molecular architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy is instrumental in identifying the number and types of protons in a molecule. For this compound, the spectrum is expected to show distinct signals for the benzylic protons of the bromomethyl group and the aromatic protons on the phthalic anhydride (B1165640) core. The chemical shift (δ) of the bromomethyl protons would typically appear in the range of 4.5-5.0 ppm, shifted downfield due to the electronegativity of the adjacent bromine atom. The aromatic protons would exhibit complex splitting patterns in the aromatic region (7.0-8.5 ppm), with their specific shifts and coupling constants dependent on their position relative to the electron-withdrawing anhydride and bromomethyl groups.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would be characterized by signals for the carbonyl carbons of the anhydride group (typically around 160-170 ppm), the aromatic carbons, and the carbon of the bromomethyl group (around 30-35 ppm).

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals in complex molecules, particularly in reaction products where the core structure has been modified.

Table 1: Representative ¹H and ¹³C NMR Data for Isobenzofuran-1,3-dione Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-(1-oxo-1,3-dihydroisobenzofuran-5-yl)isoindoline-1,3-dione | CDCl₃ | 8.07 – 7.94 (m, 3H), 7.84 (s, 2H), 7.73 – 7.64 (m, 2H), 5.38 (s, 2H) | Not explicitly provided |

| 3-aminopiperidine-2,6-dione hydrochloride | Acetic Acid | Not explicitly provided | Not explicitly provided |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound, HRMS would confirm the molecular formula, C₉H₅BrO₃. The presence of bromine is readily identified by the characteristic isotopic pattern of bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units. This technique is also invaluable for identifying reaction intermediates and final products by analyzing their fragmentation patterns, which provide clues about the molecule's structure. For instance, the mass spectra of reaction products often show fragments corresponding to the stable phthalidyl cation. imjst.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups. The cyclic anhydride moiety would exhibit two strong carbonyl (C=O) stretching bands, typically observed around 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. The C-Br stretching vibration of the bromomethyl group would be expected in the lower frequency region of the spectrum. Aromatic C-H and C=C stretching vibrations would also be present. The analysis of FT-IR spectra is crucial for monitoring reactions, as the appearance or disappearance of specific functional group peaks indicates the progress of the chemical transformation. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for Isobenzofuran-1,3-dione Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Anhydride C=O Stretch | 1850-1800 and 1790-1740 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O-C Stretch | 1300-1000 |

| C-Br Stretch | 700-500 |

This table provides general ranges for the functional groups found in the target molecule and its derivatives.

Chromatographic Techniques for Reaction Monitoring and Purification in Research

Chromatographic techniques are essential for separating the components of a mixture, making them vital for monitoring reaction progress, assessing product purity, and for the purification of the desired compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound and for the quantitative analysis of reaction mixtures. By employing a high-pressure pump to pass the solvent and sample through a column packed with a stationary phase, HPLC can separate compounds with high resolution. For compounds like this compound, a reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, is typically employed. A UV detector is commonly used for detection, as the aromatic ring of the isobenzofuranone structure absorbs UV light. The purity of a sample is determined by the relative area of the peak corresponding to the main component compared to the total area of all peaks. HPLC is also used to monitor the disappearance of starting materials and the appearance of products over time, allowing for the optimization of reaction conditions. While specific HPLC methods for this compound are not detailed in the provided search results, the development of such methods for related compounds is a standard practice in synthetic chemistry.

Gas Chromatography (GC) for Volatile Compounds

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar functional groups, GC can be employed for the analysis of more volatile starting materials, reagents, or certain reaction byproducts. The sample is vaporized and injected into a heated column, and separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. A variety of detectors can be used, with Flame Ionization Detection (FID) and Mass Spectrometry (MS) being common choices. For instance, in reactions involving this compound, GC could be used to check for the presence of any unreacted volatile precursors or to analyze for the formation of small, volatile side products. The use of GC in the direct analysis of this compound and its non-volatile derivatives is less common than HPLC.

Advanced Column Chromatography Techniques

The purification of this compound and related compounds often necessitates the use of advanced column chromatography techniques to isolate the target molecule from starting materials, by-products, and other impurities. longdom.org Flash column chromatography is a commonly employed method, valued for its speed and efficiency. rsc.org

In a typical purification protocol, a crude reaction mixture containing the desired product is adsorbed onto a small amount of silica (B1680970) gel and then loaded onto a column packed with a stationary phase, most commonly silica gel (300-400 mesh). rsc.org The choice of mobile phase (eluent) is critical for achieving effective separation. The selection is generally guided by preliminary analysis using Thin Layer Chromatography (TLC). rsc.org For compounds of similar polarity, solvent systems such as ethyl acetate/petroleum ether or dichloromethane/petroleum ether mixtures are frequently utilized. rsc.orgresearchgate.net The separation is based on the differential partitioning of the components between the stationary and mobile phases. longdom.org

The effectiveness of the separation is monitored by collecting the eluent in fractions and analyzing them, often by TLC, to identify those containing the pure compound. longdom.org The combination of a high-quality stationary phase with optimized solvent gradients allows for the isolation of compounds with high purity. obrnutafaza.hr

Table 1: Representative Column Chromatography Conditions for Isobenzofuran-1,3-dione Derivatives

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Detection Method | Reference |

|---|---|---|---|---|

| Substituted Isobenzofuranones | Silica Gel (300-400 mesh) | Ethyl Acetate / Petroleum Ether | TLC with UV visualization | rsc.org |

| Brominated BODIPY Derivatives | Silica Gel | Dichloromethane / Petroleum Ether | Visual (colored fractions), TLC | researchgate.net |

| Spiro[isobenzofuran-1,1'-cyclohexane] Derivatives | Silica Gel | Not specified, fractional crystallization also used | TLC, 13C NMR | nih.gov |

Electrochemical Analytical Methods for Reaction Pathway Analysis

Electrochemical methods offer a powerful lens for investigating the reaction pathways of complex organic molecules. researchgate.net These techniques can provide valuable information about the redox properties of a compound, helping to elucidate reaction mechanisms, particularly those involving electron transfer steps. researchgate.netresearchgate.net For a molecule like this compound, which contains multiple electroactive sites (the anhydride and the bromomethyl group), electrochemical analysis can reveal how these groups influence the molecule's electronic behavior.

Cyclic Voltammetry for Redox Behavior Studies

Cyclic Voltammetry (CV) is a premier electrochemical technique used to probe the oxidation and reduction processes of a species in solution. theijes.com The method involves scanning the potential of an electrode linearly with time and measuring the resulting current. theijes.com A cyclic voltammogram, a plot of current versus potential, provides critical data on the redox potentials and the stability of the electrochemically generated species. researchgate.net

In the context of this compound, a CV study would typically involve dissolving the compound in a suitable nonaqueous solvent, such as acetonitrile or dimethylformamide, containing a supporting electrolyte like tetra-n-butylammonium hexafluorophosphate (B91526) (TBAPF₆). researchgate.nettheijes.com The experiment would utilize a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire). researchgate.net

The resulting voltammogram would be expected to show reduction peaks corresponding to the electrochemical transformation of the functional groups. For instance, an irreversible reduction peak would likely be observed for the C-Br bond, characteristic of the reductive cleavage of alkyl halides. The phthalic anhydride moiety would also be expected to undergo one or more reduction steps. The potentials at which these peaks occur provide quantitative information about the electron affinity of the molecule. nih.gov By analyzing the peak potentials, peak currents, and the effect of scan rate, researchers can deduce information about the reaction mechanism, such as whether the electron transfer is coupled to a chemical reaction. researchgate.net

Table 2: Hypothetical Cyclic Voltammetry Data for this compound This table presents plausible, representative data for illustrative purposes based on the analysis of similar functional groups, as direct experimental values for this specific compound are not widely published.

| Process | Peak Potential (Epc) vs. Fc/Fc+ (V) | Characteristics | Inferred Mechanism |

|---|---|---|---|

| First Reduction | -1.2 V | Irreversible | Reductive cleavage of the C-Br bond |

| Second Reduction | -1.8 V | Quasi-reversible | Reduction of the phthalic anhydride ring system |

This electrochemical analysis is instrumental in understanding the molecule's reactivity, particularly in reactions where electron transfer is a key step, and aids in the rational design of synthetic pathways. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.